molecular formula C16H13NO7S2 B2637114 (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 853904-15-1

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Katalognummer: B2637114
CAS-Nummer: 853904-15-1
Molekulargewicht: 395.4
InChI-Schlüssel: MBDANUPUXGIJDQ-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(5-(4-(Methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a thiazolidinone derivative featuring a benzylidene moiety substituted with a methoxycarbonyl group at the para position and a succinic acid side chain. Thiazolidinones are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its (Z)-configured benzylidene group and the succinic acid substituent, which influence its electronic properties, solubility, and pharmacological interactions.

Eigenschaften

IUPAC Name

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7S2/c1-24-15(23)9-4-2-8(3-5-9)6-11-13(20)17(16(25)26-11)10(14(21)22)7-12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,21,22)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDANUPUXGIJDQ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thioxothiazolidin moiety, a succinic acid derivative, and a methoxycarbonyl-benzylidene group. Its unique structure contributes to its biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thioxothiazolidin derivatives. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain thioxothiazolidin compounds exhibited antibacterial activity exceeding that of ampicillin by 10–50 times, with minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .

Table 1: Antibacterial Activity of Thioxothiazolidin Derivatives

Compound CodeMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound 80.004Enterobacter cloacaeE. coli
Compound 10.015Bacillus cereusM. flavus
Compound 120.011S. typhimuriumE. coli

Antifungal Activity

The antifungal potential of these compounds has also been examined, with some exhibiting MIC values ranging from 0.004 to 0.06 mg/mL against various fungal species. The most active compound demonstrated potent effects against Trichoderma viride, while other strains showed varying levels of resistance .

Anticancer Activity

Research indicates that thioxothiazolidin derivatives may possess anticancer properties . Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Table 2: Cytotoxicity of Thioxothiazolidin Derivatives on Cancer Cell Lines

Compound CodeCytotoxicity (CC50 µM)Cancer Cell Line
Compound A15HCT-116
Compound B30MCF-7
Compound C25HeLa

The mechanism underlying the biological activity of (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell lysis.
  • Receptor Modulation : It is hypothesized that it may bind to specific receptors involved in apoptosis, thereby promoting cancer cell death.
  • Antioxidant Activity : Some studies suggest that its structure might confer antioxidant properties, reducing oxidative stress in cells .

Case Studies

A notable case study involved the application of a thioxothiazolidin derivative in treating bacterial infections resistant to conventional antibiotics. The compound was administered in vivo, demonstrating significant reductions in bacterial load and improved survival rates in infected models .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing the thioxothiazolidin structure exhibit notable antimicrobial properties. For instance, a related compound, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl-1H-indole-2-carboxylate, showed enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in efficacy . This suggests that (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid may also possess similar antimicrobial properties, potentially making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities. For example, leukadherin 1 (a related compound) has shown efficacy in reducing leukocyte recruitment during acute peritonitis and mitigating renal ischemia/reperfusion injury in animal models . These findings indicate that derivatives of thioxothiazolidin compounds can be effective in managing inflammatory conditions, suggesting potential therapeutic applications for (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid in treating inflammatory diseases.

Metabolic Regulation

Succinic acid, a component of the compound under discussion, plays a crucial role in metabolic processes. Recent research indicates that succinic acid can improve glucose tolerance and insulin sensitivity in high-fat diet-induced obesity models . The incorporation of succinic acid into therapeutic strategies may provide new avenues for managing metabolic disorders such as obesity and diabetes. This property could be particularly beneficial in developing formulations aimed at enhancing metabolic health.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various thioxothiazolidin derivatives against multiple bacterial strains, revealing significant antibacterial effects with minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL . Such findings underline the potential of (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid as a potent antimicrobial agent.
  • Inflammation Reduction : In preclinical models, compounds similar to (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid have been shown to significantly reduce markers of inflammation and improve outcomes in models of vascular injury .
  • Metabolic Benefits : Research on succinic acid supplementation demonstrated reductions in adipose tissue hypertrophy and improvements in lipid metabolism among subjects on high-fat diets. These findings suggest that incorporating succinic acid could enhance metabolic health and prevent obesity-related complications .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Succinic acid (a dicarboxylic acid) increases hydrophilicity compared to monocarboxylic analogs (e.g., butanoic acid in ), which may influence pharmacokinetics .
  • Synthesis of the target compound likely follows optimized Knoevenagel conditions (ethanol, K₂CO₃), similar to other analogs .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, methoxycarbonyl) may enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
  • Bulkier substituents (e.g., indolyl, cinnamyloxy) improve antimicrobial activity but may reduce solubility .

Physicochemical Properties

Physicochemical parameters influence bioavailability and drug-likeness:

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Predicted pKa LogP (Predicted) Water Solubility
Target Compound ~440 3.37–4.30 2.1 Moderate
(Z)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 321.41 3.37 3.5 Low
(Z)-4-(3-(5-(4-Ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid 440.54 4.30 4.2 Low
(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one 265.30 Not reported 2.8 Moderate

Key Observations :

  • The target compound’s succinic acid moiety lowers LogP (2.1 vs. 3.5–4.2 in analogs), favoring aqueous solubility .
  • pKa values (~3.37–4.30) suggest ionization at physiological pH, enhancing membrane permeability .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Reference
Aldehyde condensationAcetic acid, NaOAc, reflux (7h)68–85
Succinic acid couplingBromosuccinic acid, K₂CO₃, acetone (24h)24–73
Microwave optimizationAmino acid derivatives, K₂CO₃, 30–50 min92–96

Which spectroscopic techniques confirm structural integrity, and what key markers are critical?

Q. Basic

IR spectroscopy :

  • Thioxo (C=S) stretch: 1,100–1,250 cm⁻¹.
  • Carbonyl (C=O) peaks: 1,650–1,750 cm⁻¹ for oxo and methoxycarbonyl groups .

NMR :

  • ¹H NMR : Benzylidene proton (=CH) at δ 7.8–8.1 ppm; methoxy protons (OCH₃) at δ 3.8–4.0 ppm .
  • ¹³C NMR : Thiazolidinone C=O at 165–175 ppm; succinic acid carbons at 30–45 ppm .

Mass spectrometry : Molecular ion peaks (e.g., m/z 455.93 for C₂₂H₁₄ClNO₄S₂) confirm molecular weight .

Advanced Tip : Cross-validate NMR data with computational tools (e.g., DFT) to resolve ambiguities in aromatic proton splitting patterns .

How can reaction parameters be optimized to enhance synthesis efficiency?

Q. Advanced

Catalyst selection : Sodium acetate (NaOAc) in acetic acid improves cyclization yields (85%) compared to piperidine (73%) but requires longer reflux times .

Solvent systems : Polar aprotic solvents (DMF) enhance solubility of intermediates, while acetic acid promotes cyclization via acid catalysis .

Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., isomerization) and improves Z-configuration purity (>95%) .

Stoichiometry : A 1:1.2 molar ratio of aldehyde to thiazolidinone minimizes unreacted starting material .

Q. Critical Factors :

  • Prolonged heating in acidic conditions may hydrolyze the methoxycarbonyl group, reducing yield .
  • Trace moisture deactivates NaOAc; use anhydrous conditions for reproducible results .

What strategies resolve elemental analysis discrepancies (calculated vs. experimental)?

Q. Advanced

Purification : Recrystallize from DMF/acetic acid (1:1) to remove sodium acetate or piperidine residues, which skew carbon/nitrogen ratios .

Isotopic labeling : Use deuterated solvents (DMSO-d₆) to confirm NMR assignments and rule out solvent impurities .

Combined spectroscopy : Cross-check IR (C=O), ¹³C NMR (carbonyl carbons), and mass data to verify stoichiometry .

Example : In one study, elemental analysis showed C 60.26% (calc. 60.13%) due to residual acetic acid; repeated recrystallization from methanol corrected this .

How does the Z-configuration of the benzylidene moiety influence bioactivity?

Q. Advanced

Steric effects : The Z-isomer’s planar benzylidene group enhances π-π stacking with biological targets (e.g., enzyme active sites), increasing inhibitory potency .

Solubility : The Z-configuration improves aqueous solubility (logP ~2.5) compared to the E-isomer (logP ~3.2), favoring pharmacokinetics .

Biological activity : Thioxothiazolidinone derivatives with Z-configurations show 3–5× higher anticancer activity (IC₅₀: 12–18 μM) in HT-29 cell lines .

Methodological Insight : Use NOESY NMR to confirm Z/E configuration by analyzing spatial proximity between benzylidene protons and thiazolidinone carbonyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.